
N-(4-acetamidophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, also known as APPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APPTA is a thioacetamide derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Anticonvulsant Potential
Research has explored the synthesis of derivatives related to N-(4-acetamidophenyl)-2-[(4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio]acetamide for potential anticonvulsant applications. A study by Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants. The compounds showed moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats, with one compound notably reducing the duration of seizures and lethality in laboratory animals (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antitumor Activity
Compounds structurally related to N-(4-acetamidophenyl)-2-[(4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio]acetamide have been investigated for their antitumor properties. Alqasoumi et al. (2009) reported the synthesis of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety, with one compound showing more effectiveness than doxorubicin as a positive control (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009). Additionally, Masaret (2021) highlighted the antitumor potential of new pyrimidine derivatives against various human tumor cell lines, demonstrating significant therapeutic activity (Masaret, 2021).
Antimicrobial and Antifungal Effects
Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, evaluating them for antimicrobial and antituberculosis activity. The majority of the compounds exhibited good antibacterial, antifungal, and antituberculosis activity, suggesting potential for future investigation in these areas (Soni & Patel, 2017).
Kinase Inhibitory and Selective Anticancer Drug Development
Zhou et al. (2008) described the discovery of a histone deacetylase inhibitor, highlighting its selectivity for HDACs 1-3 and 11, and its potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-13(24)20-14-4-6-15(7-5-14)21-17(25)12-26-18-19-9-8-16(22-18)23-10-2-3-11-23/h4-9H,2-3,10-12H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXMFCURUJNLCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

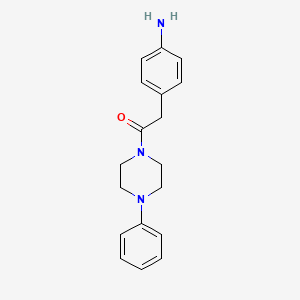
![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)
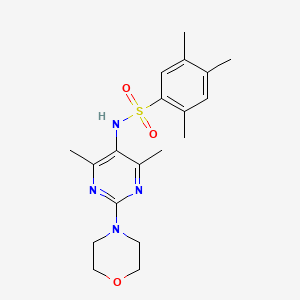
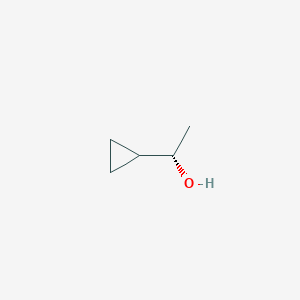
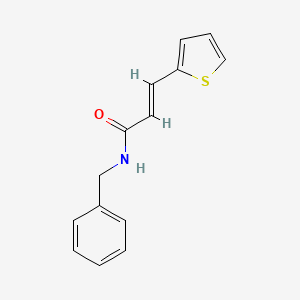
![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)
![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)
![7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2373598.png)
![2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2373599.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)
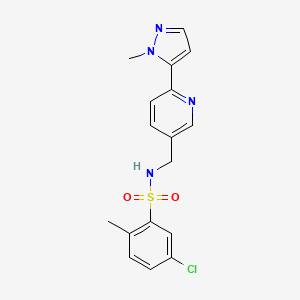
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/no-structure.png)